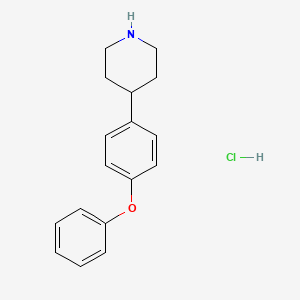

4-(4-Phenoxyphenyl)piperidine hydrochloride

Description

4-(4-Phenoxyphenyl)piperidine hydrochloride is a piperidine derivative characterized by a phenoxyphenyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility. Piperidine derivatives are widely studied for their pharmacological properties, including receptor binding and metabolic stability, influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

4-(4-phenoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGMUKPPNOBNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-(4-Phenoxyphenyl)pyridine Intermediate

- Starting from 4-halogenated pyridine derivatives, a nucleophilic aromatic substitution or palladium-catalyzed coupling reaction introduces the 4-phenoxyphenyl group at the 4-position of the pyridine ring.

- For example, 4-chloro-2-(4-phenoxyphenyl)nicotinamide or related pyridine compounds can be reacted with phenol derivatives under catalytic conditions to form the corresponding substituted pyridine intermediate.

Reduction to 4-(4-Phenoxyphenyl)piperidine

- The pyridine intermediate undergoes catalytic hydrogenation in the presence of palladium catalysts (e.g., Pd/C or Pd(OH)2/C) under hydrogen atmosphere.

- The reaction conditions are typically mild, with temperatures ranging from 15°C to 50°C and reaction times from 2 to 10 hours.

- This step saturates the pyridine ring to the corresponding piperidine, yielding 4-(4-phenoxyphenyl)piperidine.

Formation of Hydrochloride Salt

- The free base 4-(4-phenoxyphenyl)piperidine is reacted with hydrochloric acid (HCl), either as a gas or in solution, to form the hydrochloride salt.

- This salt formation is generally conducted in organic solvents such as ethanol or ethyl acetate at temperatures between 10°C and 40°C.

- The hydrochloride salt precipitates out and can be isolated by filtration or centrifugation, facilitating purification.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalysts | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Coupling to form pyridine | 4-chloro-2-(4-phenoxyphenyl)nicotinamide + phenol | Pd-based catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) | 60-140 | 1-4 | Nitrogen atmosphere, low oxygen (<2%) |

| Hydrogenation to piperidine | Pyridine intermediate + H2 | Pd/C or Pd(OH)2/C | 15-50 | 2-10 | Prefer Pd(OH)2/C for better process control |

| Hydrochloride salt formation | Piperidine + HCl (gas or solution) | None | 10-40 | 4-9 | Precipitates as solid for easy isolation |

Alternative Synthetic Routes and Considerations

- Some patents describe the use of N-benzyl or substituted benzyl protecting groups on pyridinium salts to facilitate reduction and improve yields.

- The reduction step can involve multiple stages: first generating tetrahydropyridine intermediates before full hydrogenation to piperidine.

- Alkali treatment following acid salt formation can be used to adjust the final product's purity and form.

- The choice of palladium catalyst and reaction parameters critically affects the product purity and yield; Pd(OH)2/C is favored for its process friendliness and impurity profile.

Purification and Yield Optimization

- Crude products from coupling and hydrogenation steps can be purified by recrystallization or trituration using solvents such as tetrahydrofuran, ethyl acetate, or ethanol.

- The hydrochloride salt typically achieves high purity (>90%) after filtration and washing.

- Process optimization focuses on minimizing impurities that are close in polarity to the product, which are challenging to remove.

Summary Table of Preparation Method

| Stage | Key Reaction | Main Reagents/Catalysts | Product Form | Yield & Purity Notes |

|---|---|---|---|---|

| 1. Coupling | Pyridine + phenol derivative | Pd catalysts (e.g., Pd(dppf)Cl2) | 4-(4-Phenoxyphenyl)pyridine | High yield, purity improved by recrystallization |

| 2. Reduction | Hydrogenation of pyridine ring | Pd/C or Pd(OH)2/C | 4-(4-Phenoxyphenyl)piperidine | Mild conditions, Pd(OH)2/C preferred |

| 3. Hydrochloride salt formation | Reaction with HCl | HCl gas or HCl in organic solvent | 4-(4-Phenoxyphenyl)piperidine hydrochloride | Precipitates as solid, easy isolation |

Research Findings and Industrial Relevance

- The described methods have been validated in large-scale synthesis, with processes optimized for kilogram-scale production.

- The use of palladium catalysts and controlled hydrogenation conditions ensures high selectivity and minimal side reactions.

- Salt formation as hydrochloride enhances compound stability and facilitates handling in pharmaceutical applications.

- These methods reduce production costs by avoiding expensive starting materials and complex purification, while improving yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used. The reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Phenoxyphenyl)piperidine hydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and studies.

Biology: In biological research, the compound is used to study its effects on different biological systems. It may be used in assays to investigate its potential as a therapeutic agent.

Medicine: The compound is explored for its potential medicinal properties. Researchers study its effects on various diseases and conditions to determine its therapeutic potential.

Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Phenoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Biological Activity

4-(4-Phenoxyphenyl)piperidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxyphenyl group, which contributes to its biological activity. The molecular formula is C19H22ClN, with a molecular weight of 303.84 g/mol. Its structural representation is as follows:

Research indicates that this compound may exert its biological effects through various pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anti-cancer properties.

- Modulation of Signaling Pathways : It influences pathways related to apoptosis and cell cycle regulation, particularly in various cancer cell lines.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| UO-31 Renal Cancer | 12.5 | |

| HepG2 Hepatocellular | 15.0 | |

| A549 Non-Small Cell Lung | 10.0 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antioxidant Activity

In addition to its anticancer potential, the compound exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, contributing to cellular protection against oxidative stress.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Renal Cancer Study : A study evaluated the compound's effects on UO-31 renal cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis.

- Hepatocellular Carcinoma : Research indicated that treatment with the compound led to significant reductions in cell viability in HepG2 cells, highlighting its potential as a therapeutic agent for liver cancer.

- Non-Small Cell Lung Cancer : In A549 cells, the compound was found to disrupt cell cycle progression, leading to increased apoptosis rates.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion is significant for the elimination of metabolites.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles, making it a promising candidate for further development.

Q & A

Q. What are the optimal synthetic routes for 4-(4-phenoxyphenyl)piperidine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-phenoxyphenyl halides and piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperidine to aryl halide), inert atmosphere (N₂), and reflux conditions (40–60°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95% .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Confirm stereochemistry and substitution patterns (¹H NMR: δ 7.4–6.8 ppm for aromatic protons; ¹³C NMR: δ 120–150 ppm for aryl carbons) .

- HPLC : Assess purity (>99%) using a C18 column (acetonitrile/water mobile phase) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under anhydrous conditions (desiccator, 4°C) to prevent hydrolysis. Use inert solvents (e.g., DMSO, DMF) for stock solutions. Avoid prolonged exposure to light or heat (>40°C) to minimize degradation. Toxicity data from analogs suggest using PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s pharmacological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for receptor binding .

- Molecular docking : Use AutoDock Vina with histamine H3 receptor (PDB ID: 3RZE) to assess binding affinity. Compare results with 4-(3,5-dichlorophenyl)piperidine analogs (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : Simulate ligand-receptor complexes in lipid bilayers (CHARMM36 force field) to evaluate stability over 100 ns trajectories .

Q. How do structural modifications (e.g., phenoxy vs. chlorophenyl substituents) influence biological activity?

Methodological Answer:

- SAR studies : Replace the phenoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor affinity. For example, 4-(4-chlorophenyl) analogs show 3× higher H3 antagonism (IC₅₀ = 12 nM vs. 38 nM for phenoxy) .

- In vitro assays : Test analogs in HEK293 cells transfected with target receptors. Use calcium flux or cAMP assays to quantify functional activity .

Q. What experimental designs resolve contradictions in reported solubility and bioavailability data?

Methodological Answer:

- pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) to identify ionizable groups. Piperidine derivatives typically show pH-dependent solubility (e.g., 4 mg/mL at pH 1 vs. 0.2 mg/mL at pH 7) .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates moderate bioavailability) .

Q. How can researchers validate metabolic pathways using isotopic labeling?

Methodological Answer:

- Synthesize deuterated analogs : Introduce ²H at the piperidine C4 position to track hepatic metabolism via LC-MS.

- In vitro microsomal assays : Incubate with human liver microsomes (1 mg/mL protein, NADPH cofactor). Identify major metabolites (e.g., N-oxides, hydroxylated phenoxy groups) using high-resolution mass spectrometry (HRMS) .

Methodological Notes

- Contradictions in Evidence : While 4-(3,5-dichlorophenyl) analogs show enhanced receptor binding , phenoxy-substituted derivatives may exhibit superior blood-brain barrier penetration due to lower polarity . Researchers should prioritize substituent selection based on target tissue.

- Advanced Techniques : Synchrotron-based X-ray absorption spectroscopy (XAS) can elucidate metal-binding properties if the compound interacts with metalloenzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.